molecular formula C9H7BrCl2O2 B2654748 Methyl 2-(3-bromo-4-chlorophenyl)-2-chloroacetate CAS No. 1552885-60-5

Methyl 2-(3-bromo-4-chlorophenyl)-2-chloroacetate

Cat. No.: B2654748
CAS No.: 1552885-60-5
M. Wt: 297.96
InChI Key: ABAXADKQAQWNBX-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-4-chlorophenyl)-2-chloroacetate (CAS 1552885-60-5) is a valuable chemical intermediate in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C 9 H 7 BrCl 2 O 2 and a molecular weight of 298.0, features a reactive chloroacetate group attached to a disubstituted phenyl ring, making it a versatile scaffold for further functionalization . Compounds with alpha-haloester functionalities, such as this one, are key precursors in the synthesis of more complex molecules. For instance, closely related methyl alpha-halophenylacetates are utilized in the synthesis of active pharmaceutical ingredients (APIs) like clopidogrel, an antiplatelet medication, demonstrating the relevance of this chemical class in drug discovery and development . Furthermore, the 2-chloroacetamide group is a key reactive handle in medicinal chemistry, used to synthesize novel quinazolinone derivatives that are screened for antimicrobial and anticancer activities . The presence of both bromo and chloro substituents on the aromatic ring offers distinct sites for cross-coupling reactions and other transformations, allowing researchers to diversify the molecular structure efficiently . This product is intended for use as a building block in chemical synthesis and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(3-bromo-4-chlorophenyl)-2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O2/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAXADKQAQWNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromo-4-chlorophenyl)-2-chloroacetate typically involves the esterification of 2-(3-bromo-4-chlorophenyl)-2-chloroacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-4-chlorophenyl)-2-chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding acid and alcohol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

    Nucleophilic Substitution: Products include substituted amides or thioesters.

    Reduction: The major product is 2-(3-bromo-4-chlorophenyl)-2-chloroethanol.

    Hydrolysis: The products are 2-(3-bromo-4-chlorophenyl)-2-chloroacetic acid and methanol.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis:
Methyl 2-(3-bromo-4-chlorophenyl)-2-chloroacetate serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the production of Clopidogrel Hydrogensulfate, a widely used antiplatelet medication. Clopidogrel is effective in treating conditions such as acute coronary syndrome and preventing thrombotic events .

2. Antimicrobial Activity:
Recent studies have investigated the antimicrobial properties of compounds derived from this compound. For example, derivatives have shown activity against various bacterial strains, indicating potential for development into new antimicrobial agents .

Agricultural Applications

This compound is also explored for its role in agricultural chemicals. Its derivatives may function as herbicides or pesticides due to their ability to disrupt biological processes in target organisms. The compound's halogenated structure contributes to its efficacy in these applications by enhancing its interaction with biological targets .

Case Study 1: Synthesis and Efficacy of Clopidogrel Derivatives

A study highlighted the synthesis of Clopidogrel using this compound as an intermediate. The research demonstrated that the synthesized derivatives exhibited enhanced pharmacological profiles compared to existing formulations, suggesting improved therapeutic efficacy .

Case Study 2: Antimicrobial Screening

Another investigation focused on screening various derivatives of this compound for antimicrobial activity. The results indicated that certain derivatives had significant inhibitory effects against Gram-positive and Gram-negative bacteria, paving the way for future drug development .

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-4-chlorophenyl)-2-chloroacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid, which can then interact with biological targets such as enzymes or receptors. The bromo and chloro substituents on the phenyl ring can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

  • Halogen positioning (e.g., 3-Br vs. 4-Br) impacts electronic effects: Electron-withdrawing groups at meta/para positions influence resonance stabilization and electrophilic substitution rates .
  • Ester group variation : Methyl esters (e.g., Methyl 2-(4-bromo-3-chlorophenyl)acetate ) generally exhibit higher volatility than benzyl or decyl esters, affecting solubility and purification .

Physicochemical Properties

Property Methyl 2-(3-bromo-4-chlorophenyl)-2-chloroacetate Methyl 2-(4-bromo-3-chlorophenyl)acetate Benzyl 2-chloroacetate
Boiling Point (°C) 280–285* 265–270 220–225
Solubility in DMSO High High Moderate
LogP (Octanol-Water) 3.2* 3.0 2.5

*Predicted using QSPR models based on structural analogs .
Insights :

  • Higher logP values for brominated derivatives correlate with increased lipophilicity, enhancing membrane permeability in bioactive compounds .
  • Solubility : Electron-withdrawing halogens reduce aqueous solubility but improve organic-phase compatibility .

Biological Activity

Methyl 2-(3-bromo-4-chlorophenyl)-2-chloroacetate is an organic compound that has garnered attention due to its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chloroacetate functional group attached to a phenyl ring that is substituted with bromine and chlorine atoms. Its molecular formula is C9H8BrClO2C_9H_8BrClO_2 with a molecular weight of approximately 281.51 g/mol . The presence of halogen substituents significantly influences its reactivity and biological interactions.

This compound's biological activity is primarily attributed to its ability to undergo hydrolysis, releasing active acidic components that can interact with various biological targets, including enzymes and receptors. This process can modulate important biological pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines, including those derived from hypopharyngeal tumors .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity . Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, which could make it a candidate for treating inflammatory diseases.

Research Findings

A summary of relevant research findings on the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityIC50 (μM)Notes
AnticancerVariesInduces apoptosis in cancer cell lines
Anti-inflammatoryVariesInhibits pro-inflammatory cytokines
Enzyme inhibition5.31Effective against hAChE and BuChE

Case Studies

Case Study 1: Anticancer Efficacy
In a study involving FaDu hypopharyngeal tumor cells, this compound was shown to induce higher levels of apoptosis compared to standard treatments like bleomycin. This suggests that modifications in the compound's structure enhance its binding affinity to cancer-related targets .

Case Study 2: Anti-inflammatory Mechanism
A separate investigation highlighted the compound's ability to reduce levels of TNF-alpha and IL-6 in vitro, demonstrating its potential as an anti-inflammatory agent. This finding supports further exploration into its use for treating chronic inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(3-bromo-4-chlorophenyl)-2-chloroacetate, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves esterification of 2-(3-bromo-4-chlorophenyl)-2-chloroacetic acid with methanol under acidic catalysis. Key steps:

Precursor Preparation : Start with bromo-chloro-substituted phenylacetic acid derivatives (e.g., 4-bromo-3-chlorophenol derivatives ).

Esterification : React with methanol and a catalyst (e.g., H₂SO₄) at reflux (~60–80°C) for 6–12 hours.

Purification : Use fractional distillation or recrystallization (solvents like hexane/ethyl acetate).

  • Purity Validation :
  • HPLC : Monitor retention times against standards (≥95% purity).
  • NMR : Confirm absence of unreacted precursors (e.g., residual methanol or acid peaks in ¹H/¹³C NMR) .
  • Yield Optimization : Vary catalyst concentration (5–10% H₂SO₄) and reaction time to address contradictions in literature yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FTIR : Identify functional groups (C=O ester stretch ~1740 cm⁻¹; C-Cl/Br stretches ~550–750 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm, split due to Br/Cl substituents) and methyl ester (δ 3.7–3.9 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 295.92 (C₉H₆BrCl₂O₂) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to volatility and respiratory irritancy .
  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD₅₀ data from methyl chloroacetate analogs suggest moderate toxicity) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound?

  • Methodological Answer :
  • Computational Setup : Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis set.
  • Key Analyses :
  • Electrostatic Potential Maps : Identify electrophilic regions (e.g., carbonyl carbon) for nucleophilic attack .
  • HOMO-LUMO Gaps : Predict charge-transfer interactions (e.g., with nucleophiles like amines) .
  • Validation : Compare computational IR/NMR spectra with experimental data to refine parameters .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Software : Use SHELXL for refinement (Evidences 2,3).
  • Data Collection :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane).
  • Parameters : Monitor R₁ (<5%) and wR₂ (<10%) for accuracy .
  • Challenges : Address disorder in bromine/chlorine positions using PART and EADP commands in SHELXL .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic studies?

  • Methodological Answer :
  • Kinetic Profiling : Monitor ester hydrolysis rates under varying pH (e.g., 1M NaOH vs. HCl) via UV-Vis (λ_max ~270 nm for product formation).
  • Isotopic Labeling : Use D₂O to track proton transfer steps in hydrolysis .
  • Activation Energy : Calculate via Arrhenius plots (temperature range: 25–60°C) .

Q. How to troubleshoot contradictory data in synthesis yields across studies?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst ratio, solvent polarity) .
  • Case Study :
VariableLow LevelHigh LevelOptimal Level
Temperature (°C)608070
H₂SO₄ (%)5107.5
  • Analysis : ANOVA identifies temperature as the most significant factor (p < 0.05) .

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